N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C13H18N2O. This compound belongs to the class of carboxamides, which are amides of carboxylic acids. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide typically involves the amidation of carboxylic acids with amines. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of amide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)pyrrolidine-2-carboxamide
- N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
- Pyrrolidin-2-one derivatives
Uniqueness
N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-5-6-10(2)12(8-9)15-13(16)11-4-3-7-14-11/h5-6,8,11,14H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
NVGKGSSYWJOXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.